4-Bromo-5-chloro-2-methoxyaniline

Beschreibung

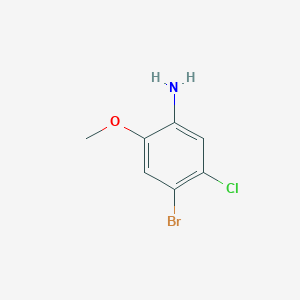

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-bromo-5-chloro-2-methoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrClNO/c1-11-7-2-4(8)5(9)3-6(7)10/h2-3H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXHFCTQXBMGLQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1N)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70629464 | |

| Record name | 4-Bromo-5-chloro-2-methoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70629464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102170-53-6 | |

| Record name | 4-Bromo-5-chloro-2-methoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70629464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-5-chloro-2-methoxyaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Physicochemical Properties of 4-Bromo-5-chloro-2-methoxyaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-5-chloro-2-methoxyaniline is a halogenated and methoxylated aniline derivative. Its structure suggests potential applications in medicinal chemistry and materials science, where such substituted anilines serve as important building blocks for the synthesis of more complex molecules. Understanding the physicochemical properties of this compound is crucial for its handling, characterization, and application in research and development.

Chemical Identity

| Identifier | Value |

| IUPAC Name | 4-Bromo-5-chloro-2-methoxyaniline |

| CAS Number | 102170-53-6[1] |

| Molecular Formula | C₇H₇BrClNO |

| Molecular Weight | 236.5 g/mol |

| Canonical SMILES | COC1=C(C=C(C(=C1)Br)Cl)N |

| InChI Key | Not available |

Physicochemical Properties

Experimental data for the melting point, boiling point, and solubility of 4-Bromo-5-chloro-2-methoxyaniline are not currently available in the surveyed literature. The following table summarizes computed or predicted values for some of its properties.

| Property | Value | Source |

| Molecular Weight | 236.5 g/mol | |

| XLogP3 | 3.3 | Predicted |

| Hydrogen Bond Donor Count | 1 | Predicted |

| Hydrogen Bond Acceptor Count | 2 | Predicted |

| Rotatable Bond Count | 1 | Predicted |

Experimental Protocols for Physicochemical Property Determination

Due to the absence of specific experimental data for 4-Bromo-5-chloro-2-methoxyaniline, the following sections detail generalized protocols for determining key physicochemical properties of solid organic compounds.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity.

Methodology: Capillary Method

-

Sample Preparation: A small amount of the dry, crystalline 4-Bromo-5-chloro-2-methoxyaniline is finely powdered.

-

Capillary Tube Loading: The open end of a capillary tube is pressed into the powder, and the tube is tapped gently to pack the sample into the sealed end. The sample height should be 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.

-

Heating: The apparatus is heated slowly, at a rate of 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded as the melting point range.

Boiling Point Determination (for liquid compounds or for decomposition point)

While 4-Bromo-5-chloro-2-methoxyaniline is expected to be a solid at room temperature, this protocol is relevant for liquid aniline derivatives or for determining a decomposition temperature.

Methodology: Thiele Tube Method

-

Sample Preparation: A small amount of the substance is placed in a small test tube.

-

Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed inside the test tube with the open end submerged in the sample.

-

Apparatus Setup: The test tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil).

-

Heating: The side arm of the Thiele tube is heated gently and evenly.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the capillary tube. The heat is then removed. The temperature at which the liquid just begins to re-enter the capillary tube is recorded as the boiling point.

Solubility Determination

Understanding the solubility of a compound in various solvents is essential for reaction setup, purification, and formulation.

Methodology: Qualitative Solubility Testing

-

Solvent Selection: A range of solvents of varying polarity should be tested, including water, ethanol, acetone, ethyl acetate, dichloromethane, and hexane.

-

Procedure:

-

To a small test tube, add approximately 10-20 mg of 4-Bromo-5-chloro-2-methoxyaniline.

-

Add 1 mL of the selected solvent.

-

Vortex or shake the tube vigorously for 1-2 minutes.

-

Visually inspect the solution for the presence of undissolved solid.

-

-

Classification: The solubility can be classified as:

-

Soluble: No visible solid particles.

-

Partially Soluble: Some solid has dissolved, but undissolved particles remain.

-

Insoluble: The solid appears unchanged.

-

-

Quantitative Determination (for key solvents):

-

Prepare a saturated solution of the compound in the chosen solvent at a specific temperature.

-

Carefully separate the saturated solution from any excess solid.

-

Determine the concentration of the dissolved compound in a known volume of the solution using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC, or gravimetric analysis after solvent evaporation).

-

Illustrative Synthesis Workflow

As no specific synthesis workflow for 4-Bromo-5-chloro-2-methoxyaniline was found in the literature, the following diagram illustrates a general, hypothetical synthetic route for a substituted aniline, which could be adapted for this compound.

Caption: Hypothetical synthesis workflow for a substituted aniline.

Conclusion

4-Bromo-5-chloro-2-methoxyaniline is a compound with potential utility in synthetic chemistry. This guide provides an overview of its known identifiers and computed properties. While experimental data on its core physicochemical characteristics are lacking, the provided general experimental protocols offer a starting point for its characterization in a laboratory setting. Further research is required to experimentally determine these properties and to explore the potential applications of this molecule.

References

Spectroscopic Profile of 4-Bromo-5-chloro-2-methoxyaniline (CAS No. 102170-53-6): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemical Structure and Properties

Chemical Name: 4-Bromo-5-chloro-2-methoxyaniline CAS Number: 102170-53-6 Molecular Formula: C₇H₇BrClNO Molecular Weight: 236.49 g/mol

Structure:

A 2D representation of 4-Bromo-5-chloro-2-methoxyaniline.

Predicted Spectroscopic Data

Due to the absence of experimentally-derived spectra in public repositories, the following sections detail the predicted spectroscopic data for 4-Bromo-5-chloro-2-methoxyaniline based on its chemical structure and known spectroscopic principles of similar aromatic, halogenated, and amine-containing compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, and the amine protons.

| Predicted ¹H NMR Data | |

| Chemical Shift (δ, ppm) | Multiplicity |

| 6.8 - 7.5 | Singlet |

| 6.8 - 7.5 | Singlet |

| 3.8 - 4.0 | Singlet |

| 3.5 - 5.0 | Broad Singlet |

¹³C NMR (Carbon NMR): The carbon NMR spectrum will provide information on the different carbon environments within the molecule.

| Predicted ¹³C NMR Data | |

| Chemical Shift (δ, ppm) | Assignment |

| 145 - 155 | C-O (Aromatic) |

| 135 - 145 | C-N (Aromatic) |

| 110 - 135 | Aromatic C-H and C-halogen |

| 55 - 60 | -OCH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 4-Bromo-5-chloro-2-methoxyaniline is expected to exhibit characteristic absorption bands.

| Predicted IR Absorption Bands | |

| Wavenumber (cm⁻¹) | Functional Group |

| 3300 - 3500 | N-H |

| 3000 - 3100 | C-H (Aromatic) |

| 2850 - 2960 | C-H (Aliphatic) |

| 1580 - 1620 | C=C (Aromatic) |

| 1200 - 1275 | C-O (Aryl Ether) |

| 1000 - 1075 | C-O (Aryl Ether) |

| 1000 - 1100 | C-Cl |

| 550 - 650 | C-Br |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

| Predicted Mass Spectrometry Data | |

| m/z Value | Assignment |

| 235/237/239 | [M]⁺, [M+2]⁺, [M+4]⁺ (Molecular ion peaks due to isotopes of Br and Cl) |

| 220/222/224 | [M - CH₃]⁺ |

| 192/194/196 | [M - CH₃ - CO]⁺ |

The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic isotopic pattern for the molecular ion and any fragment containing these halogens.

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data described above. These should be adapted based on the specific instrumentation and laboratory standard operating procedures.

NMR Spectroscopy Protocol

Workflow for obtaining NMR spectra.

IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)

Workflow for obtaining an ATR-IR spectrum.

Mass Spectrometry Protocol (Electron Ionization - EI)

Workflow for obtaining an EI mass spectrum.

Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic properties of 4-Bromo-5-chloro-2-methoxyaniline (CAS No. 102170-53-6). While awaiting the public availability of experimental spectra, the predicted data and general experimental protocols outlined herein offer valuable guidance for researchers working with this compound. It is strongly recommended that experimental data be acquired and compared against these predictions for definitive structural confirmation and characterization.

Technical Guide: Predicted Solubility of 4-Bromo-5-chloro-2-methoxyaniline in Organic Solvents

Audience: Researchers, scientists, and drug development professionals.

Introduction: Understanding the Molecular Structure

4-Bromo-5-chloro-2-methoxyaniline is a polysubstituted aniline. Its solubility is governed by the interplay of its functional groups:

-

Aromatic Ring: A large, nonpolar benzene ring, which favors interactions with nonpolar solvents through van der Waals forces.

-

Amino Group (-NH₂): A polar group capable of acting as a hydrogen bond donor. This group enhances solubility in polar protic solvents.

-

Methoxy Group (-OCH₃): A polar ether group that can act as a hydrogen bond acceptor, contributing to solubility in polar solvents.

-

Halogen Atoms (Br and Cl): These atoms increase the molecular weight and volume. While they add some polarity to the C-X bond, their primary effect is to contribute to London dispersion forces and increase the overall hydrophobicity of the molecule.

The combination of these features suggests that 4-Bromo-5-chloro-2-methoxyaniline will exhibit limited solubility in water but will be soluble in a range of organic solvents. The principle of "like dissolves like" is central to predicting its behavior.

Predicted Solubility in Organic Solvents

The following table summarizes the predicted qualitative solubility of 4-Bromo-5-chloro-2-methoxyaniline in common classes of organic solvents.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Moderately to Highly Soluble | The amino group can form hydrogen bonds with the solvent, while the methoxy group can act as a hydrogen bond acceptor. The overall polarity of the molecule is compatible with these solvents. |

| Polar Aprotic | Acetone, Ethyl Acetate, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Highly Soluble | These solvents can engage in strong dipole-dipole interactions with the polar C-N, C-O, C-Cl, and C-Br bonds. The absence of hydrogen-bond donation from the solvent prevents competition with intramolecular forces. |

| Nonpolar | Toluene, Hexane, Diethyl Ether | Moderately Soluble | The large nonpolar aromatic ring and halogen atoms will interact favorably with nonpolar solvents through London dispersion forces. Solubility in highly nonpolar solvents like hexane may be more limited compared to toluene or ether. |

| Aqueous | Water | Insoluble to Sparingly Soluble | The large, hydrophobic structure conferred by the benzene ring and halogen atoms significantly outweighs the hydrophilic contributions of the small amino and methoxy groups, leading to poor interaction with water. |

Factors Influencing Solubility: A Logical Framework

The solubility of 4-Bromo-5-chloro-2-methoxyaniline is a balance between its polar and nonpolar characteristics. The following diagram illustrates the relationship between the molecule's structural features and its interactions with different solvent types.

Caption: Logical relationships between molecular features and solvent interactions.

Experimental Protocol for Solubility Determination

The following is a generalized gravimetric method for determining the solubility of a solid compound like 4-Bromo-5-chloro-2-methoxyaniline in an organic solvent at a specific temperature.

4.1. Materials and Equipment

-

4-Bromo-5-chloro-2-methoxyaniline (solute)

-

Selected organic solvents (high purity)

-

Analytical balance (±0.1 mg accuracy)

-

Thermostatic shaker or water bath

-

Vials with screw caps (e.g., 4 mL or 20 mL)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Evaporating dish or pre-weighed vial

-

Oven or vacuum desiccator

4.2. Experimental Workflow Diagram

An In-depth Technical Guide to the Electrophilic Substitution Reactions of 2-Methoxyaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methoxyaniline, also known as o-anisidine, is a pivotal intermediate in the synthesis of pharmaceuticals, dyes, and pigments. Its chemical versatility is largely defined by the electrophilic substitution reactions of its electron-rich aromatic ring. The presence of two powerful activating groups, the amino (-NH₂) and methoxy (-OCH₃), at the ortho position creates a unique reactivity and regioselectivity profile. This guide provides a comprehensive technical overview of the core electrophilic substitution reactions of 2-methoxyaniline, including nitration, halogenation, sulfonation, and Friedel-Crafts reactions. It details the underlying mechanistic principles, regiochemical outcomes, quantitative data, and explicit experimental protocols for key transformations, serving as a vital resource for professionals in chemical research and drug development.

Introduction: Reactivity and Regioselectivity

The benzene ring of 2-methoxyaniline is highly activated towards electrophilic aromatic substitution (EAS). This heightened reactivity stems from the presence of two electron-donating groups (EDGs): the amino (-NH₂) and the methoxy (-OCH₃) group. Both groups increase the electron density of the ring through a strong resonance effect (+M), making it more nucleophilic and thus more susceptible to attack by electrophiles.

Both the amino and methoxy groups are ortho, para-directors.[1][2] In 2-methoxyaniline, their positions relative to each other dictate the sites of substitution. The amino group is a more powerful activating group than the methoxy group. Therefore, the regioselectivity is primarily governed by the amino group, directing incoming electrophiles to its ortho (position 6) and para (position 4) positions. The methoxy group's directing effect reinforces substitution at position 4 (which is ortho to the methoxy group) but opposes substitution at position 6 (which is meta to the methoxy group). The strong activation by the amino group at position 4, synergistically supported by the methoxy group, makes it the most favorable site for electrophilic attack. Position 6 is the next most reactive site, while positions 3 and 5 are significantly less favored.

Figure 1: A diagram illustrating the directing effects in electrophilic aromatic substitution of 2-methoxyaniline.

Nitration

The direct nitration of 2-methoxyaniline is often avoided in practice because the strong oxidizing conditions (e.g., a mixture of nitric and sulfuric acid) can lead to the oxidation of the highly reactive aniline ring, resulting in complex mixtures and low yields. To achieve a controlled and selective nitration, a protection-deprotection strategy is employed. The amino group is first acylated, typically with acetic anhydride, to form 2-methoxyacetanilide. This acetamido group (-NHCOCH₃) is still an activating ortho, para-director but is less activating than the amino group, which prevents oxidation and allows for a cleaner reaction. Nitration of the protected intermediate followed by hydrolysis of the amide yields the desired nitro-2-methoxyaniline isomers.

The primary products of the nitration of 2-methoxyacetanilide are 4-nitro-2-methoxyacetanilide and 5-nitro-2-methoxyacetanilide. Subsequent hydrolysis yields 2-methoxy-4-nitroaniline and 2-methoxy-5-nitroaniline.[3][4]

References

Regioselectivity in the Halogenation of Substituted Anilines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles and practical methodologies for achieving regioselective halogenation of substituted anilines. The strategic introduction of halogen atoms onto the aniline scaffold is a cornerstone of medicinal chemistry and materials science, enabling the fine-tuning of electronic properties, metabolic stability, and serving as a versatile handle for further synthetic transformations. This document delves into the nuanced interplay of directing group effects, steric hindrance, and reaction conditions that govern the positional outcome of chlorination, bromination, and iodination reactions. Detailed experimental protocols for key transformations, quantitative data summaries, and mechanistic pathway visualizations are provided to empower researchers in the rational design and execution of these critical reactions.

Core Principles of Regioselectivity

The regiochemical outcome of the electrophilic halogenation of substituted anilines is primarily dictated by the powerful activating and ortho, para-directing nature of the amino group. The lone pair of electrons on the nitrogen atom donates electron density into the aromatic ring through resonance, significantly increasing the nucleophilicity of the ortho and para positions. However, this high reactivity can often lead to challenges such as polyhalogenation and a lack of selectivity.[1]

Several key factors can be manipulated to control the regioselectivity:

-

Protecting Groups: Acetylation of the amino group to form an acetanilide is a widely employed strategy to moderate the reactivity and enhance regioselectivity. The steric bulk of the N-acetyl group generally favors halogenation at the less hindered para position.[1]

-

Solvent Effects: The polarity of the solvent can have a profound impact on the regioselectivity of halogenation. For instance, in the iodination of anilines with N-Iodosuccinimide (NIS), polar solvents like Dimethyl Sulfoxide (DMSO) strongly favor the formation of the para-isomer, while less polar solvents such as benzene, in the presence of acetic acid, can remarkably switch the selectivity towards the ortho-isomer.

-

Nature of the Halogenating Agent: The choice of the halogenating agent is critical. Milder reagents like N-halosuccinimides (NCS, NBS, NIS) offer better control compared to molecular halogens.[2] Furthermore, specialized reagent systems, such as copper(II) halides in ionic liquids, have been developed for highly regioselective para-halogenation.[3][4]

-

Catalysts: The use of organocatalysts or metal catalysts can direct the halogenation to specific positions. For example, secondary ammonium salts have been shown to catalyze the highly ortho-selective chlorination of anilines.[1][5]

-

Substituent Effects: The electronic nature and position of existing substituents on the aniline ring further influence the site of halogenation, either by reinforcing or opposing the directing effect of the amino group.

Data Presentation: Regioselective Halogenation of Substituted Anilines

The following tables summarize quantitative data for various regioselective halogenation reactions of substituted anilines, providing a comparative overview of different methodologies.

Table 1: Regioselective Chlorination of Anilines

| Substrate | Reagent/Catalyst | Solvent | Temp. (°C) | Product(s) (Ratio) | Yield (%) | Reference |

| Aniline | CuCl₂ | [hmim]Cl | 40 | 4-Chloroaniline | 95 | [4] |

| 2-Methylaniline | CuCl₂ | [hmim]Cl | 40 | 4-Chloro-2-methylaniline | 92 | [4] |

| 3-Methylaniline | CuCl₂ | [hmim]Cl | 40 | 4-Chloro-3-methylaniline | 93 | [4] |

| Aniline | SO₂Cl₂ / Secondary Amine | Dioxane | RT | ortho / para > 99:1 | 95 | [5] |

| 4-Fluoroaniline | SO₂Cl₂ / Secondary Amine | Dioxane | RT | 2-Chloro-4-fluoroaniline | 92 | [5] |

Table 2: Regioselective Bromination of Substituted Anilines

| Substrate | Reagent/Catalyst | Solvent | Temp. (°C) | Product(s) | Yield (%) | Reference |

| Aniline | CuBr₂ | [hmim]Br | RT | 4-Bromoaniline | 96 | [4] |

| 2-Fluoroaniline | Br₂ | Not specified | Low | 4-Bromo-2-fluoroaniline | 91 | [6] |

| 4-Fluoroaniline | NBS | DMF | Not specified | 2-Bromo-4-fluoroaniline | 95 | [7] |

| 2-Nitroaniline | CuSO₄·5H₂O / NaBr / Na₂S₂O₈ | CH₃CN / H₂O | 7-25 | 4-Bromo-2-nitroaniline | 94.9 | [8] |

Table 3: Regioselective Iodination of Substituted Anilines

| Substrate | Reagent | Solvent | Additive | Product(s) (Ratio) | Yield (%) | Reference |

| Aniline | NIS | DMSO | - | para > 99% | High | [2] |

| Aniline | NIS | Benzene | Acetic Acid | ortho > 99% | High | [2] |

| Aniline | NIS (grinding) | - | Acetic Acid | 4-Iodoaniline | 97 | [9] |

| 3,5-Dichloroaniline | Ag₂SO₄ / I₂ | DCM | - | 2,6-Dichloro-4-iodoaniline | 71 | [10] |

Experimental Protocols

This section provides detailed methodologies for key regioselective halogenation reactions.

Protocol 1: para-Selective Chlorination of Aniline using Copper(II) Chloride in an Ionic Liquid

This protocol is adapted from the work of Wang et al. for the selective para-chlorination of unprotected anilines.[4]

Materials:

-

Aniline (1.0 mmol)

-

Copper(II) chloride (CuCl₂, 3.0 mmol)

-

1-Hexyl-3-methylimidazolium chloride ([hmim]Cl, 2 mL)

-

Ethyl acetate

-

Saturated aqueous solution of NaHCO₃

-

Brine

-

Anhydrous Na₂SO₄

Procedure:

-

To a round-bottom flask, add aniline (1.0 mmol) and 1-hexyl-3-methylimidazolium chloride (2 mL).

-

Add copper(II) chloride (3.0 mmol) to the solution.

-

Stir the reaction mixture at 40 °C and monitor the progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Extract the product with ethyl acetate (3 x 10 mL).

-

Wash the combined organic layers with a saturated aqueous solution of NaHCO₃ and then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 4-chloroaniline.

Protocol 2: ortho-Selective Chlorination of Aniline using a Secondary Amine Organocatalyst

This protocol is based on the method developed for highly ortho-selective chlorination.[5]

Materials:

-

Aniline (1.0 mmol)

-

Secondary amine catalyst (e.g., diisopropylamine, 20 mol%)

-

Sulfuryl chloride (SO₂Cl₂, 1.1 mmol)

-

Dioxane (5 mL)

-

Saturated aqueous solution of NaHCO₃

-

Brine

-

Anhydrous MgSO₄

Procedure:

-

In a flame-dried flask under an inert atmosphere, dissolve aniline (1.0 mmol) and the secondary amine catalyst (0.2 mmol) in dioxane (5 mL).

-

Cool the solution to 0 °C.

-

Slowly add sulfuryl chloride (1.1 mmol) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

-

Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.

-

Extract the mixture with ethyl acetate (3 x 15 mL).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography to yield the ortho-chloroaniline.

Protocol 3: Solvent-Controlled Regioselective Iodination of Aniline with NIS

This protocol demonstrates the remarkable switch in regioselectivity based on solvent polarity.[2]

For para-Iodination:

Materials:

-

Aniline (1.0 mmol)

-

N-Iodosuccinimide (NIS, 1.05 mmol)

-

Dimethyl sulfoxide (DMSO, 5 mL)

-

Saturated aqueous solution of Na₂S₂O₃

-

Ethyl acetate

Procedure:

-

In a round-bottom flask, dissolve the aniline substrate (1.0 mmol) in DMSO (5 mL).

-

Add NIS (1.05 mmol) to the solution in one portion at room temperature.

-

Stir the reaction mixture and monitor its progress by TLC.

-

Upon completion, pour the reaction mixture into a saturated aqueous solution of Na₂S₂O₃ and extract with ethyl acetate (3 x 15 mL).

-

Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.

-

Purify by column chromatography to isolate the p-iodoaniline.

For ortho-Iodination:

Materials:

-

Aniline (1.0 mmol)

-

N-Iodosuccinimide (NIS, 1.05 mmol)

-

Benzene (10 mL)

-

Acetic acid (1.0 mmol)

-

Saturated aqueous solution of Na₂S₂O₃

-

Ethyl acetate

Procedure:

-

In a round-bottom flask, dissolve the aniline substrate (1.0 mmol) in benzene (10 mL).

-

Add acetic acid (1.0 mmol) followed by NIS (1.05 mmol) at room temperature.

-

Stir the reaction mixture and monitor its progress by TLC.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purify by column chromatography to isolate the o-iodoaniline.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key mechanistic pathways and logical workflows relevant to the regioselective halogenation of substituted anilines.

References

- 1. Highly ortho-Selective Chlorination of Anilines Using a Secondary Ammonium Salt Organocatalyst. | Semantic Scholar [semanticscholar.org]

- 2. benchchem.com [benchchem.com]

- 3. Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. BJOC - Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids [beilstein-journals.org]

- 5. Amine organocatalysts for highly ortho-selective chlorination of anilines with sulfuryl chloride - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. CN102993022A - Preparation method of bromoaniline - Google Patents [patents.google.com]

- 7. 2-Bromo-4-fluoroaniline synthesis - chemicalbook [chemicalbook.com]

- 8. 4-Bromo-2-fluoroaniline synthesis - chemicalbook [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis and Characterization of 4-Bromo-5-chloro-2-methoxyaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of the novel compound 4-Bromo-5-chloro-2-methoxyaniline (CAS Number: 102170-53-6). This document details a plausible synthetic route, experimental protocols, and comprehensive characterization data, presented in a clear and structured format to support research and development activities in medicinal chemistry and materials science.

Introduction

4-Bromo-5-chloro-2-methoxyaniline is a halogenated aromatic amine with potential applications as a building block in the synthesis of pharmaceuticals and other specialty chemicals. Its unique substitution pattern, featuring electron-donating (methoxy, amino) and electron-withdrawing (bromo, chloro) groups, makes it an interesting scaffold for exploring structure-activity relationships in drug discovery and for the development of new functional materials. This guide outlines a feasible synthetic pathway starting from commercially available precursors and provides detailed characterization methods for the verification of the final product.

Synthesis Pathway

A proposed synthetic route to 4-Bromo-5-chloro-2-methoxyaniline is a two-step process commencing with the reduction of 4-chloro-1-methoxy-2-nitrobenzene to yield 5-chloro-2-methoxyaniline. This intermediate is then subjected to regioselective bromination to afford the final product. The directing effects of the amino and methoxy groups on the aromatic ring guide the incoming bromine atom to the desired position.

Caption: Proposed two-step synthesis of 4-Bromo-5-chloro-2-methoxyaniline.

Experimental Protocols

Synthesis of 5-chloro-2-methoxyaniline (Intermediate)

Materials:

-

4-chloro-1-methoxy-2-nitrobenzene

-

Iron powder (Fe)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Hydroxide (NaOH)

-

Diethyl ether

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a mixture of 4-chloro-1-methoxy-2-nitrobenzene (1 equivalent) and iron powder (3 equivalents) in a 1:1 mixture of ethanol and water is prepared.

-

Concentrated hydrochloric acid (0.5 equivalents) is added dropwise to the stirred suspension.

-

The reaction mixture is heated to reflux for 3-4 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

After completion of the reaction, the mixture is cooled to room temperature and filtered through a bed of celite to remove the iron salts.

-

The filtrate is concentrated under reduced pressure to remove ethanol.

-

The aqueous residue is basified with a 2M sodium hydroxide solution until a pH of 10-12 is reached.

-

The product is extracted with diethyl ether (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield 5-chloro-2-methoxyaniline.

Synthesis of 4-Bromo-5-chloro-2-methoxyaniline (Final Product)

Materials:

-

5-chloro-2-methoxyaniline

-

N-Bromosuccinimide (NBS)

-

Acetic Acid (AcOH)

-

Sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

5-chloro-2-methoxyaniline (1 equivalent) is dissolved in glacial acetic acid in a round-bottom flask.

-

The solution is cooled to 0-5 °C in an ice bath.

-

N-Bromosuccinimide (1.05 equivalents) is added portion-wise to the stirred solution over 30 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, the reaction mixture is stirred at room temperature for 2-3 hours. Reaction progress is monitored by TLC.

-

Upon completion, the reaction mixture is poured into ice-water and neutralized with a saturated sodium bicarbonate solution.

-

The precipitated solid is collected by vacuum filtration and washed with cold water.

-

The crude product is purified by recrystallization from ethanol or by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure 4-Bromo-5-chloro-2-methoxyaniline.

Characterization Data

The following table summarizes the key physicochemical and spectral data for 4-Bromo-5-chloro-2-methoxyaniline.

| Property | Value |

| Molecular Formula | C₇H₇BrClNO |

| Molecular Weight | 236.49 g/mol |

| Appearance | Off-white to light brown solid |

| Melting Point | Not available (predicted to be in the range of 80-100 °C) |

| Solubility | Soluble in methanol, ethanol, DMSO, DMF |

| ¹H NMR (CDCl₃, 400 MHz) | Predicted δ (ppm): 6.9-7.1 (s, 1H, Ar-H), 6.7-6.9 (s, 1H, Ar-H), 4.5-5.0 (br s, 2H, -NH₂), 3.8-3.9 (s, 3H, -OCH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | Predicted δ (ppm): 145-150 (C-O), 140-145 (C-N), 110-130 (aromatic carbons), 55-60 (-OCH₃) |

| IR (KBr, cm⁻¹) | Predicted ν: 3400-3300 (N-H stretch), 3100-3000 (aromatic C-H stretch), 1600-1450 (aromatic C=C stretch), 1250-1200 (C-O stretch), 800-700 (C-Cl stretch), 600-500 (C-Br stretch) |

| Mass Spectrum (EI) | m/z (%): 235/237/239 ([M]⁺, isotopic pattern for Br and Cl) |

Experimental and Data Analysis Workflow

The following diagram illustrates the logical workflow from synthesis to characterization and data analysis for 4-Bromo-5-chloro-2-methoxyaniline.

Synthesis of 4-Bromo-5-chloro-2-methoxyaniline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 4-Bromo-5-chloro-2-methoxyaniline, a valuable substituted aniline intermediate in the development of various pharmaceutical and agrochemical compounds. This document details two plausible multi-step synthetic pathways, including starting materials, experimental protocols, and quantitative data.

Executive Summary

The synthesis of 4-Bromo-5-chloro-2-methoxyaniline can be effectively achieved through two primary routes, both involving the sequential halogenation of a substituted methoxyaniline.

-

Route 1 commences with the bromination of 2-methoxyaniline to yield 4-bromo-2-methoxyaniline, which is subsequently chlorinated.

-

Route 2 begins with the reduction of 4-chloro-1-methoxy-2-nitrobenzene to 5-chloro-2-methoxyaniline, followed by a bromination step.

Both pathways offer viable methods for the preparation of the target compound, with the choice of route potentially depending on the availability of starting materials and desired purity profile.

Data Presentation: Summary of Synthetic Approaches

The following table summarizes the quantitative data for the key steps in the two proposed synthetic routes.

| Step | Starting Material | Reagents | Solvent | Reaction Time | Temperature | Yield (%) |

| Route 1, Step 1 | 2-Methoxyaniline | 2,4,4,6-Tetrabromo-2,5-cyclohexadienone | Methylene chloride | ~1-2 hours | -10°C to RT | 96% |

| Route 1, Step 2 | 4-Bromo-2-methoxyaniline | N-Chlorosuccinimide (NCS) | Acetonitrile or DMF | 2-4 hours | Room Temp. | Estimated >90% |

| Route 2, Step 1 | 4-Chloro-1-methoxy-2-nitrobenzene | Hydrazine hydrate, Iron(III) chloride, Activated carbon | Methanol | 16 hours | Reflux | 98% |

| Route 2, Step 2 | 5-Chloro-2-methoxyaniline | N-Bromosuccinimide (NBS) | Acetonitrile or DMF | 2-4 hours | Room Temp. | Estimated >90% |

Experimental Protocols

Route 1: Bromination followed by Chlorination

Step 1: Synthesis of 4-Bromo-2-methoxyaniline from 2-Methoxyaniline [1]

-

Dissolution and Cooling: Dissolve 15 g (0.122 mol) of 2-methoxyaniline (o-anisidine) in 250 ml of methylene chloride in a suitable reaction vessel. Cool the solution to -10°C using an appropriate cooling bath (e.g., ice-salt bath).

-

Bromination: While maintaining the temperature below -5°C, slowly add 50 g (0.122 mol) of 2,4,4,6-tetrabromo-2,5-cyclohexadienone in portions with stirring.

-

Warm-up and Quenching: Allow the reaction mixture to warm to room temperature.

-

Work-up: Wash the reaction mixture sequentially with 2N sodium hydroxide solution (2 x 75 ml) and water (2 x 25 ml).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography, eluting with methylene chloride, to yield 23.68 g (96%) of 4-bromo-2-methoxyaniline as a solid.

Step 2: Synthesis of 4-Bromo-5-chloro-2-methoxyaniline from 4-Bromo-2-methoxyaniline

Note: A specific literature protocol for this step was not identified. The following is a general procedure for the chlorination of an electron-rich aniline using N-Chlorosuccinimide (NCS).

-

Dissolution: In a round-bottom flask, dissolve the 4-bromo-2-methoxyaniline (1.0 eq) in a suitable solvent such as acetonitrile or N,N-dimethylformamide (DMF).

-

Chlorination: Add N-Chlorosuccinimide (1.05 eq) portion-wise to the stirred solution at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Washing and Drying: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentration and Purification: Remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography to yield the final product.

Route 2: Reduction followed by Bromination

Step 1: Synthesis of 5-Chloro-2-methoxyaniline from 4-Chloro-1-methoxy-2-nitrobenzene [2]

-

Reaction Setup: In a reaction vessel equipped with a reflux condenser, prepare a mixture of 93 g (0.496 mol) of 4-chloro-1-methoxy-2-nitrobenzene, 9.3 g (10% wt) of iron(III) chloride, and 9.3 g (10% wt) of activated carbon in 1 L of methanol.

-

Reduction: Heat the mixture to reflux. Add 186 g (2.975 mol) of 80% hydrazine hydrate dropwise to the refluxing mixture.

-

Reaction Time: After the addition is complete, continue stirring at reflux for 16 hours.

-

Filtration and Concentration: Filter the hot reaction mixture and evaporate the solvent from the filtrate under vacuum.

-

Washing: Wash the resulting residue with petroleum ether (2 L) to obtain 76.7 g (98%) of 5-chloro-2-methoxyaniline as a white solid.

Step 2: Synthesis of 4-Bromo-5-chloro-2-methoxyaniline from 5-Chloro-2-methoxyaniline

Note: A specific literature protocol for this step was not identified. The following is a general procedure for the bromination of an aniline using N-Bromosuccinimide (NBS).

-

Dissolution: Dissolve the 5-chloro-2-methoxyaniline (1.0 eq) in a suitable solvent like acetonitrile or DMF in a round-bottom flask.

-

Bromination: Add N-Bromosuccinimide (1.05 eq) in portions to the stirred solution at room temperature. Monitor the reaction by TLC.

-

Work-up: Once the reaction is complete, pour the mixture into water and extract with an organic solvent such as ethyl acetate.

-

Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentration and Purification: Concentrate the filtrate under reduced pressure and purify the crude product by recrystallization or column chromatography to afford 4-bromo-5-chloro-2-methoxyaniline.

Synthetic Pathway Visualizations

The following diagrams illustrate the two synthetic routes for the preparation of 4-Bromo-5-chloro-2-methoxyaniline.

Caption: Synthetic Route 1 for 4-Bromo-5-chloro-2-methoxyaniline.

Caption: Synthetic Route 2 for 4-Bromo-5-chloro-2-methoxyaniline.

References

An In-depth Technical Guide to 4-Bromo-5-chloro-2-methoxyaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-5-chloro-2-methoxyaniline is a halogenated aromatic amine that serves as a key intermediate in synthetic organic chemistry. Its unique substitution pattern, featuring bromo, chloro, and methoxy groups on the aniline core, makes it a valuable building block for the synthesis of more complex molecules, particularly in the realm of medicinal chemistry. This document provides a comprehensive overview of its chemical properties, a representative synthetic protocol, and its potential applications in drug discovery.

Chemical Identity and Properties

The structural and physicochemical properties of 4-Bromo-5-chloro-2-methoxyaniline are summarized below.

Structure:

IUPAC Name: 4-Bromo-5-chloro-2-methoxyaniline[1]

Table 1: Physicochemical Data for 4-Bromo-5-chloro-2-methoxyaniline

| Property | Value | Reference |

| CAS Number | 102170-53-6 | [2][3][4] |

| Molecular Formula | C₇H₇BrClNO | [2][3] |

| Molecular Weight | 236.49 g/mol | [2][3] |

| Appearance | Off-white to tan crystalline powder or flakes (typical for similar anilines) | |

| Solubility | Soluble in organic solvents such as methylene chloride, ethyl acetate, and methanol. | |

| Storage Conditions | Store at room temperature or -20°C, in a dark, dry place. | [3][5] |

Experimental Protocols

Objective: To synthesize 4-Bromo-5-chloro-2-methoxyaniline.

Materials:

-

2-Methoxyaniline (o-anisidine)

-

N-Chlorosuccinimide (NCS)

-

N-Bromosuccinimide (NBS)

-

Dichloromethane (DCM)

-

Sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for elution

Procedure:

-

Chlorination of 2-Methoxyaniline:

-

Dissolve 2-methoxyaniline in dichloromethane (DCM) in a round-bottom flask.

-

Cool the solution to 0°C in an ice bath.

-

Add N-chlorosuccinimide (NCS) portion-wise over 30 minutes, maintaining the temperature at 0°C. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, quench the reaction by adding a saturated sodium bicarbonate solution.

-

Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude chlorinated intermediate.

-

-

Bromination of the Chlorinated Intermediate:

-

Dissolve the crude product from the previous step in dichloromethane (DCM).

-

Cool the solution to 0°C.

-

Add N-bromosuccinimide (NBS) portion-wise. Monitor the reaction by TLC.

-

Upon completion, work up the reaction as described in step 1.

-

-

Purification:

-

Purify the crude 4-Bromo-5-chloro-2-methoxyaniline using silica gel column chromatography, eluting with a gradient of hexanes and ethyl acetate.

-

Combine the fractions containing the desired product and evaporate the solvent to yield the purified compound.

-

Characterization: The identity and purity of the synthesized 4-Bromo-5-chloro-2-methoxyaniline would be confirmed using standard analytical techniques such as:

-

¹H NMR Spectroscopy: To confirm the substitution pattern on the aromatic ring.

-

¹³C NMR Spectroscopy: To identify all unique carbon atoms.

-

Mass Spectrometry: To confirm the molecular weight and isotopic pattern characteristic of a compound containing bromine and chlorine.

-

Melting Point Analysis: To assess purity.

Applications in Drug Discovery

4-Bromo-5-chloro-2-methoxyaniline is a versatile reactant for creating a variety of heterocyclic compounds. Notably, it has been used in the preparation of thiazole and thiophene derivatives which act as modulators of store-operated calcium (SOC) channels.[3] These channels are implicated in a range of physiological processes, and their modulation is a target for the treatment of various diseases.

Below is a diagram illustrating the role of 4-Bromo-5-chloro-2-methoxyaniline as a synthetic intermediate.

Caption: Synthetic utility of 4-Bromo-5-chloro-2-methoxyaniline.

Conclusion

4-Bromo-5-chloro-2-methoxyaniline is a valuable and specialized chemical intermediate. Its trifunctionalized aromatic ring provides a scaffold for the synthesis of diverse and complex molecules with potential therapeutic applications. The information and protocols provided in this guide are intended to support researchers and scientists in leveraging this compound for their synthetic and drug discovery endeavors.

References

- 1. pschemicals.com [pschemicals.com]

- 2. 102170-53-6|4-Bromo-5-chloro-2-methoxyaniline|4-Bromo-5-chloro-2-methoxyaniline|-范德生物科技公司 [bio-fount.com]

- 3. usbio.net [usbio.net]

- 4. 4-Bromo-5-chloro-2-methoxyaniline - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 5. 102170-53-6|4-Bromo-5-chloro-2-methoxyaniline|BLD Pharm [bldpharm.com]

The Unseen Offspring: A Technical History of Polychlorinated Anilines

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Polychlorinated anilines (PCAs) represent a class of chlorinated aromatic amines that, unlike their well-known cousins, aniline and polychlorinated biphenyls (PCBs), have a more fragmented and often overlooked history. Their story is not one of a singular, celebrated discovery, but of a gradual emergence from the crucible of the 19th and 20th-century chemical industry. Initially arising as impurities in the burgeoning synthetic dye trade and later as derivatives of pesticides and other industrial chemicals, PCAs have since been recognized as persistent and toxic environmental contaminants. This guide provides a comprehensive technical overview of the discovery, historical synthesis, industrial applications, and toxicological understanding of these compounds, tailored for the scientific community.

From Coal Tar to Aniline: The Genesis

The history of PCAs is inextricably linked to their parent compound, aniline. First isolated from the destructive distillation of indigo in 1826 by Otto Unverdorben, who named it "Crystallin," the compound was later derived from coal tar by Friedlieb Runge in 1834.[1][2] It was August Wilhelm von Hofmann who ultimately unified these discoveries in 1843, establishing the compound's identity as aniline.[1] This breakthrough, coupled with the development of industrial-scale production methods like the Béchamp reduction of nitrobenzene, catalyzed the synthetic dye industry.[1] It was within this new industrial ecosystem—marked by complex reactions with chlorinating agents—that polychlorinated anilines first began to form, often as unintended and uncharacterized byproducts.

The Emergence of Polychlorinated Anilines

Unlike the deliberate synthesis and commercialization of PCBs, which began in 1881 and scaled up by 1929, the history of PCAs is less direct.[3][4] They entered the chemical landscape through several routes, primarily as intermediates, derivatives, or impurities.

2.1 Synthesis and Discovery Milestones

The intentional synthesis of specific PCA congeners followed the growth of organic chemistry. Early methods were often direct and relied on the chlorination of aniline or the reduction of a chlorinated precursor.

-

2,4,6-Trichloroaniline (2,4,6-TCA): The synthesis of the related compound 2,4,6-trichloroanisole was described in 1925, suggesting that 2,4,6-TCA was known at or before this time.[5] An early and straightforward laboratory preparation involves the direct reaction of dry aniline with chlorine gas in a carbon tetrachloride solution, which causes the 2,4,6-TCA to precipitate.

-

Pentachloroaniline (PCA): This highly chlorinated congener emerged in the mid-20th century, largely as a derivative of the widely used fungicide pentachloronitrobenzene (PCNB).[6] Early synthesis methods involved the chemical reduction of PCNB using reagents like tin and hydrochloric acid.[6][7] Another pathway involved the high-pressure and high-temperature reaction of hexachlorobenzene with ammonia.[6]

The following diagram illustrates the historical and chemical lineage from basic industrial feedstocks to the formation of polychlorinated anilines.

2.2 Historical Industrial Applications

Once characterized, various PCA congeners were used as intermediates in the synthesis of a range of commercial products.

| Application Area | Specific Use | PCA Congener(s) Involved |

| Dye Manufacturing | Intermediates for azo dyes; coupling agents. | 2,4,6-Trichloroaniline, Pentachloroaniline[7][8] |

| Agriculture | Intermediates for fungicides, herbicides, and insecticides. | 2,4,6-Trichloroaniline, Pentachloroaniline[7][8] |

| Polymers & Materials | Curing agents for epoxy resins; plasticizers; flame retardants. | Pentachloroaniline[6][7] |

| Photography | Coupling agents for basic fuchsin. | 2,4,6-Trichloroaniline[8] |

History of Environmental Detection and Analysis

The analytical history of PCAs parallels that of other persistent organic pollutants (POPs) like PCBs and organochlorine pesticides. The development of gas chromatography (GC) in the 1950s and its coupling with sensitive detectors like the electron capture detector (ECD) in the 1960s were pivotal. These technologies allowed scientists, for the first time, to detect trace levels of chlorinated compounds in complex environmental matrices. Early analysis would have followed a multi-step workflow involving extraction, cleanup to remove interfering substances, and finally, chromatographic separation and detection.

The following diagram illustrates a generalized workflow representative of historical analytical practices for chlorinated organic compounds like PCAs.

References

- 1. Assessment of chloroaniline toxicity by the submitochondrial particle assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. longdom.org [longdom.org]

- 3. Toxicity of 4-chloroaniline in early life stages of zebrafish (Danio rerio): II. Cytopathology and regeneration of liver and gills after prolonged exposure to waterborne 4-chloroaniline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Contribution of aniline metabolites to aniline-induced methemoglobinemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. longdom.org [longdom.org]

- 7. para-CHLOROANILINE - Occupational Exposures of Hairdressers and Barbers and Personal Use of Hair Colourants; Some Hair Dyes, Cosmetic Colourants, Industrial Dyestuffs and Aromatic Amines - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Aniline | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]

Methodological & Application

Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-5-chloro-2-methoxyaniline

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for performing the Buchwald-Hartwig amination on 4-Bromo-5-chloro-2-methoxyaniline. This versatile palladium-catalyzed cross-coupling reaction is a cornerstone for synthesizing arylamines, which are crucial building blocks in pharmaceutical and materials science. The presence of both a bromo and a chloro substituent on the aniline ring offers opportunities for selective functionalization, making this substrate particularly interesting for creating diverse molecular scaffolds.

Introduction

The Buchwald-Hartwig amination is a robust method for the formation of carbon-nitrogen (C-N) bonds, coupling an amine with an aryl halide.[1][2] For a dihalogenated substrate such as 4-Bromo-5-chloro-2-methoxyaniline, the reaction's selectivity is a key consideration. The established reactivity trend for aryl halides in palladium-catalyzed couplings is generally I > Br > Cl.[3] This suggests that amination will preferentially occur at the more reactive carbon-bromine bond, leaving the carbon-chlorine bond available for subsequent transformations. The electron-donating methoxy and amino groups on the aromatic ring also influence the substrate's reactivity.

Reaction Principle

The reaction proceeds via a catalytic cycle initiated by the oxidative addition of the aryl halide to a palladium(0) complex. The amine then coordinates to the resulting palladium(II) complex, and a base facilitates deprotonation to form a palladium-amido intermediate. The final step is reductive elimination, which forms the desired C-N bond and regenerates the active palladium(0) catalyst.[1] The efficiency and selectivity of this process are highly dependent on the choice of the palladium precursor, ligand, base, and solvent.

Experimental Protocol

This protocol outlines a general procedure for the selective mono-amination of 4-Bromo-5-chloro-2-methoxyaniline. Optimization may be necessary for different amine coupling partners.

Materials:

-

4-Bromo-5-chloro-2-methoxyaniline

-

Primary or secondary amine

-

Palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

-

Phosphine ligand (e.g., Xantphos, XPhos)

-

Base (e.g., Sodium tert-butoxide (NaOtBu), Cesium carbonate (Cs₂CO₃))

-

Anhydrous Toluene or 1,4-Dioxane

-

Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk tube)

-

Magnetic stirrer and heating mantle/oil bath

-

Inert gas (Argon or Nitrogen)

-

Reagents for work-up and purification (e.g., ethyl acetate, brine, sodium sulfate, silica gel)

Procedure:

-

In a dry Schlenk tube under an inert atmosphere, combine the palladium precursor (1-3 mol%), the phosphine ligand (2-6 mol%), the base (1.5-2.0 equivalents), and 4-Bromo-5-chloro-2-methoxyaniline (1.0 equivalent).

-

Evacuate and backfill the Schlenk tube with inert gas three times.

-

Add the anhydrous solvent via syringe to the reaction mixture.

-

Add the amine (1.1-1.5 equivalents) to the mixture via syringe.

-

Heat the reaction mixture to 80-110 °C with vigorous stirring.

-

Monitor the reaction's progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of celite to remove solid residues.

-

Wash the organic filtrate with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired N-substituted-5-chloro-2-methoxyaniline.

Data Presentation

The following table provides representative conditions for the Buchwald-Hartwig amination of dihaloaromatic compounds, which can serve as a starting point for the reaction with 4-Bromo-5-chloro-2-methoxyaniline.

| Entry | Amine | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |

| 1 | Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu (1.4) | Toluene | 100 | 16-24 | 85-95 |

| 2 | Aniline | Pd(OAc)₂ (3) | XPhos (6) | Cs₂CO₃ (2.0) | 1,4-Dioxane | 110 | 18-24 | 80-90 |

| 3 | Benzylamine | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu (1.4) | Toluene | 100 | 16-24 | 82-92 |

Note: Yields are estimates based on analogous reactions and will depend on the specific amine and reaction conditions.

Mandatory Visualization

Experimental Workflow

Caption: General workflow for the Buchwald-Hartwig amination.

Catalytic Cycle

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

References

The Pivotal Role of 4-Bromo-5-chloro-2-methoxyaniline in the Synthesis of Pharmaceutical Intermediates

For Immediate Release

[City, State] – December 24, 2025 – 4-Bromo-5-chloro-2-methoxyaniline has emerged as a critical building block in the synthesis of diverse pharmaceutical intermediates, particularly in the development of novel modulators for store-operated calcium channels (SOCCs). This versatile aniline derivative serves as a key starting material for the construction of complex heterocyclic scaffolds, such as thiazoles and thiophenes, which are integral to the pharmacophores of various drug candidates. These compounds hold significant promise for the treatment of a range of diseases mediated by SOC channel dysfunction.

Application in the Synthesis of Thiazole and Thiophene Derivatives

4-Bromo-5-chloro-2-methoxyaniline is a valuable precursor for the synthesis of highly substituted thiazole and thiophene derivatives. These heterocyclic systems are prominent in medicinal chemistry due to their broad spectrum of biological activities. The presence of bromine, chlorine, and methoxy groups on the aniline ring provides multiple reaction sites for further functionalization, enabling the creation of diverse chemical libraries for drug discovery.

Thiazole Derivatives: The synthesis of thiazole-containing compounds often involves the Hantzsch thiazole synthesis. While specific protocols starting from 4-Bromo-5-chloro-2-methoxyaniline are not extensively documented in publicly available literature, the general method involves the reaction of a thioamide with an α-haloketone. In a potential synthetic route, the amine group of 4-Bromo-5-chloro-2-methoxyaniline could be converted to a thioamide, which can then be cyclized to form the thiazole ring.

Thiophene Derivatives: The Gewald reaction is a common method for synthesizing substituted 2-aminothiophenes. This reaction typically involves the condensation of a ketone or aldehyde with an active methylene nitrile and elemental sulfur in the presence of a base. 4-Bromo-5-chloro-2-methoxyaniline could potentially be utilized in variations of this reaction to produce thiophene-based intermediates.

These resulting thiazole and thiophene derivatives are reported to act as modulators of store-operated calcium channels, which are implicated in a variety of physiological processes and disease states.[1]

Advanced Synthetic Methodologies

Beyond traditional heterocyclic synthesis, 4-Bromo-5-chloro-2-methoxyaniline is a suitable substrate for modern cross-coupling reactions, further expanding its utility in pharmaceutical intermediate synthesis.

Suzuki-Miyaura Coupling: The bromine atom on the aniline ring provides a handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This allows for the introduction of a wide range of aryl and heteroaryl substituents, leading to the synthesis of complex biaryl structures that are common in pharmacologically active molecules.

Buchwald-Hartwig Amination: The amino group of 4-Bromo-5-chloro-2-methoxyaniline can participate in Buchwald-Hartwig amination reactions, enabling the formation of C-N bonds with various aryl halides. This reaction is instrumental in the synthesis of diarylamines and other nitrogen-containing compounds with potential therapeutic applications.

Quantitative Data Summary

While specific quantitative data for reactions involving 4-Bromo-5-chloro-2-methoxyaniline is limited in the available literature, the following table provides a general overview of expected yields for the key reaction types discussed, based on similar substrates.

| Reaction Type | Reagents | Product Type | Typical Yield (%) | Purity (%) |

| Hantzsch Thiazole Synthesis | Thioamide, α-Haloketone | 2-Aminothiazole derivative | 60-85 | >95 |

| Gewald Thiophene Synthesis | Carbonyl compound, Acetonitrile derivative, Sulfur | 2-Aminothiophene derivative | 50-90 | >95 |

| Suzuki-Miyaura Coupling | Arylboronic acid, Palladium catalyst, Base | Aryl-substituted aniline | 70-95 | >98 |

| Buchwald-Hartwig Amination | Aryl halide, Palladium catalyst, Base | Diarylamine derivative | 65-90 | >97 |

Experimental Protocols

General Protocol for Hantzsch Thiazole Synthesis (Hypothetical)

-

Thioamide Formation: React 4-Bromo-5-chloro-2-methoxyaniline with a thiocarbonylating agent (e.g., Lawesson's reagent or phosphorus pentasulfide) in an appropriate solvent like toluene or pyridine. The reaction is typically heated to reflux and monitored by TLC.

-

Cyclization: To the resulting thioamide, add an α-haloketone (e.g., 2-bromoacetophenone) in a solvent such as ethanol. The mixture is heated to reflux until the reaction is complete.

-

Work-up and Purification: After cooling, the reaction mixture is neutralized with a base (e.g., sodium bicarbonate solution) and the product is extracted with an organic solvent. The organic layer is dried and concentrated, and the crude product is purified by column chromatography or recrystallization.

General Protocol for Suzuki-Miyaura Coupling

-

Reaction Setup: To a reaction vessel, add 4-Bromo-5-chloro-2-methoxyaniline (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv.).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water.

-

Reaction Execution: The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C until the starting material is consumed (monitored by TLC or LC-MS).

-

Work-up and Purification: The reaction mixture is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sulfate, and concentrated. The crude product is purified by column chromatography.

General Protocol for Buchwald-Hartwig Amination

-

Reaction Setup: In a glovebox or under an inert atmosphere, combine 4-Bromo-5-chloro-2-methoxyaniline (1.0 equiv.), the aryl halide (1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos or BINAP), and a base (e.g., NaOtBu or K₃PO₄).

-

Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane.

-

Reaction Execution: The reaction mixture is heated under an inert atmosphere at a temperature typically between 80 and 120 °C. The reaction progress is monitored by TLC or GC-MS.

-

Work-up and Purification: Upon completion, the reaction is cooled and quenched with water or a saturated aqueous ammonium chloride solution. The product is extracted with an organic solvent, and the organic phase is washed, dried, and concentrated. The residue is then purified by flash chromatography.

Signaling Pathway and Experimental Workflow Diagrams

The pharmaceutical derivatives synthesized from 4-Bromo-5-chloro-2-methoxyaniline often target the store-operated calcium entry (SOCE) signaling pathway.

Caption: Store-Operated Calcium Entry (SOCE) Signaling Pathway.

Caption: Synthetic pathways from 4-Bromo-5-chloro-2-methoxyaniline.

References

Application of 4-Bromo-5-chloro-2-methoxyaniline in Agrochemical Research: A Case Study in Nematicide Development

Introduction

While direct applications of 4-Bromo-5-chloro-2-methoxyaniline in agrochemical research are not extensively documented in publicly available literature, its structural isomer, 2-bromo-5-chloro-4-methoxyaniline, serves as a key intermediate in the synthesis of potent nematicidal agents. This highlights the potential of halogenated and methoxylated aniline derivatives as valuable building blocks in the discovery and development of novel crop protection agents. This document provides a detailed overview of the synthesis and hypothetical biological activity of a nematicide derived from a substituted aniline, serving as a representative case study for researchers, scientists, and drug development professionals in the agrochemical sector.

The core of this application lies in the synthesis of N-cyclopropylcarbonyl-substituted aniline derivatives. The cyclopropane carboxamide moiety is a well-established pharmacophore in various biologically active molecules, including pesticides. The specific substitution pattern on the aniline ring plays a crucial role in modulating the biological activity and spectrum of the resulting compound.

Case Study: Synthesis of a Nematicidal Cyclopropane Carboxamide

This section details the synthesis of a hypothetical nematicidal compound, N-[[1-(2-bromo-5-chloro-4-methoxyphenyl)cyclopropyl]carbonyl]-4-(trifluoromethoxy)benzenamine, based on methodologies reported for similar structures.

Quantitative Data Summary

The following table summarizes representative quantitative data for the synthesis and biological activity of the target nematicide. Note: This data is illustrative and based on typical results reported for analogous compounds in the literature.

| Parameter | Value |

| Synthesis | |

| Yield of Intermediate 1 | 85% |

| Yield of Intermediate 2 | 78% |

| Overall Yield of Final Product | 66% |

| Purity (by HPLC) | >98% |

| Biological Activity | |

| Nematicidal Activity (LC50) | 1.5 µg/mL (against Meloidogyne incognita) |

| Insecticidal Activity (LD50) | >100 mg/kg (against Apis mellifera) |

| Fungicidal Activity (MIC) | >50 µg/mL (against Botrytis cinerea) |

Experimental Protocols

Synthesis of 1-(2-bromo-5-chloro-4-methoxyphenyl)cyclopropanecarbonitrile (Intermediate 1)

Objective: To synthesize the cyclopropylnitrile intermediate via a cyclopropanation reaction.

Materials:

-

2-(2-bromo-5-chloro-4-methoxyphenyl)acetonitrile

-

1,2-dibromoethane

-

Sodium hydroxide (NaOH)

-

Phase-transfer catalyst (e.g., tetrabutylammonium bromide)

-

Toluene

-

Water

Procedure:

-

To a solution of 2-(2-bromo-5-chloro-4-methoxyphenyl)acetonitrile (1.0 eq) in toluene, add 1,2-dibromoethane (1.2 eq) and the phase-transfer catalyst (0.05 eq).

-

Add a 50% aqueous solution of sodium hydroxide (3.0 eq) dropwise to the vigorously stirred mixture at room temperature.

-

Heat the reaction mixture to 60°C and maintain for 4-6 hours, monitoring the reaction progress by TLC.

-

After completion, cool the mixture to room temperature and add water to dissolve the inorganic salts.

-

Separate the organic layer, and extract the aqueous layer with toluene.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford Intermediate 1.

Synthesis of 1-(2-bromo-5-chloro-4-methoxyphenyl)cyclopropanecarboxylic acid (Intermediate 2)

Objective: To hydrolyze the nitrile group of Intermediate 1 to a carboxylic acid.

Materials:

-

Intermediate 1

-

Sulfuric acid (H₂SO₄)

-

Water

Procedure:

-

Add Intermediate 1 to a mixture of concentrated sulfuric acid and water (2:1 v/v).

-

Heat the mixture to reflux (approximately 120°C) and stir for 8-12 hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and pour it onto crushed ice.

-

The precipitated solid is collected by filtration, washed with cold water until the washings are neutral, and dried under vacuum to yield Intermediate 2.

Synthesis of N-[[1-(2-bromo-5-chloro-4-methoxyphenyl)cyclopropyl]carbonyl]-4-(trifluoromethoxy)benzenamine (Final Product)

Objective: To couple the carboxylic acid (Intermediate 2) with 4-(trifluoromethoxy)aniline.

Materials:

-

Intermediate 2

-

4-(trifluoromethoxy)aniline

-

Thionyl chloride (SOCl₂) or a suitable coupling agent (e.g., EDC/HOBt)

-

Pyridine or triethylamine

-

Dichloromethane (DCM)

Procedure:

-

Suspend Intermediate 2 (1.0 eq) in dry DCM. Add a catalytic amount of DMF followed by the dropwise addition of thionyl chloride (1.5 eq) at 0°C.

-

Stir the mixture at room temperature for 2 hours to form the acid chloride.

-

In a separate flask, dissolve 4-(trifluoromethoxy)aniline (1.1 eq) and pyridine (1.5 eq) in dry DCM.

-

Cool the aniline solution to 0°C and add the freshly prepared acid chloride solution dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Wash the reaction mixture successively with 1N HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

-

Purify the crude product by recrystallization or column chromatography to obtain the final product.

Visualizations

Synthetic Workflow

Caption: Synthetic pathway for the nematicidal cyclopropane carboxamide.

Hypothetical Signaling Pathway Inhibition

Caption: Plausible mode of action: Inhibition of nematode neuronal signaling.

Synthesis of Heterocyclic Compounds from 4-Bromo-5-chloro-2-methoxyaniline: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of three major classes of heterocyclic compounds—quinazolines, benzimidazoles, and phenothiazines—utilizing 4-Bromo-5-chloro-2-methoxyaniline as a key starting material. These heterocyclic scaffolds are of significant interest in medicinal chemistry and drug discovery due to their diverse pharmacological activities.

Synthesis of 6-Bromo-7-chloro-2,4-disubstituted-quinazolines

Quinazolines are a class of fused heterocyclic compounds that are present in numerous biologically active molecules, including several approved anticancer drugs. The Niementowski quinazoline synthesis provides a classical and versatile method for their preparation from anthranilic acids or their derivatives.[1][2][3][4] The following protocol describes a plausible synthetic route to 6-bromo-7-chloro-substituted quinazolines from 4-Bromo-5-chloro-2-methoxyaniline.

Application Notes:

Substituted quinazolines have been extensively investigated for their potential as anticancer agents, often targeting key enzymes in signaling pathways such as the Epidermal Growth Factor Receptor (EGFR).[3][5] The presence of halogen substituents on the quinazoline ring can significantly influence the biological activity.[5] For instance, 6-bromo-quinazoline derivatives have demonstrated notable cytotoxic effects against various cancer cell lines.[5] The synthesized compounds from this protocol can be screened for their cytotoxic and kinase inhibitory activities to identify potential lead compounds for drug development.

Experimental Protocol: Modified Niementowski Quinazoline Synthesis

This protocol is a proposed adaptation of the Niementowski synthesis for the specific starting material.

Step 1: Hydrolysis of the methoxy group and formylation of the aniline

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-Bromo-5-chloro-2-methoxyaniline (1.0 eq) in a suitable solvent such as a mixture of acetic acid and hydrobromic acid.

-

Reaction Conditions: Heat the mixture to reflux for 4-6 hours to effect the demethylation to the corresponding phenol.

-

Formylation: After cooling, add formamide (excess) to the reaction mixture and heat at 130-150°C for 4-6 hours. This step aims to form the N-formyl derivative.

-

Work-up and Isolation: Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, cool the reaction mixture and pour it into ice-cold water. The precipitate is collected by filtration, washed with water, and dried to yield the crude 5-bromo-4-chloro-2-formamidobenzoic acid.

Step 2: Cyclization to the Quinazolinone Core

-

Reaction Setup: The crude 5-bromo-4-chloro-2-formamidobenzoic acid from the previous step is heated with an excess of a primary amine or amide at 180-200°C for 2-4 hours.

-

Work-up and Isolation: After cooling, the solidified reaction mass is triturated with a suitable solvent (e.g., ethanol), filtered, and washed to afford the 6-bromo-7-chloro-3-substituted-quinazolin-4(3H)-one.

Step 3: Chlorination and Further Derivatization (Optional)

-

Chlorination: The quinazolinone can be converted to the corresponding 4-chloroquinazoline by refluxing with phosphorus oxychloride (POCl₃).

-

Nucleophilic Substitution: The resulting 4-chloroquinazoline can be further functionalized by nucleophilic substitution with various amines or other nucleophiles to generate a library of 2,4,6,7-tetrasubstituted quinazolines.

Quantitative Data: Cytotoxicity of 6-Bromo-quinazoline Derivatives

The following table summarizes the cytotoxic activity of some representative 6-bromo-quinazoline derivatives against human cancer cell lines, providing a benchmark for newly synthesized compounds.

| Compound ID | R Group (Substitution at 2- and 3-positions) | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 8a | 2-(n-butylthio)-3-phenyl | MCF-7 (Breast) | 15.85 ± 3.32 | [5] |

| 8a | 2-(n-butylthio)-3-phenyl | SW480 (Colon) | 17.85 ± 0.92 | [5] |

| 8c | 2-(benzylthio)-3-phenyl | MCF-7 (Breast) | 72.14 ± 2.14 | [6] |

| 8c | 2-(benzylthio)-3-phenyl | SW480 (Colon) | 81.12 ± 4.15 | [6] |

| 6n | Hybrid with pyrimidine | A549 (Lung) | 5.9 ± 1.7 | [7] |

| 6n | Hybrid with pyrimidine | SW-480 (Colon) | 2.3 ± 0.91 | [7] |

| 6n | Hybrid with pyrimidine | MCF-7 (Breast) | 5.65 ± 2.33 | [7] |

Synthesis of 5-Bromo-6-chloro-2-substituted-benzimidazoles

Benzimidazoles are another important class of heterocyclic compounds with a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[8][9][10] The Phillips-Ladenburg synthesis is a classical method for the preparation of benzimidazoles from o-phenylenediamines and carboxylic acids.[11][12][13]

Application Notes: